molecular formula C10H15NO4S B14651114 3-(4-Methoxyanilino)propane-1-sulfonic acid CAS No. 52962-51-3

3-(4-Methoxyanilino)propane-1-sulfonic acid

Katalognummer: B14651114
CAS-Nummer: 52962-51-3
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: WSIJCHDEVXEUOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyanilino)propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a propane chain, which is further connected to a 4-methoxyaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyanilino)propane-1-sulfonic acid typically involves the reaction of 4-methoxyaniline with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Methoxyanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.

Vergleich Mit ähnlichen Verbindungen

    3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical studies.

    4-Morpholinepropanesulfonic acid: Another buffering agent with similar properties to MOPS.

    HEPES: A buffering compound with a piperazine ring, used in biological systems.

Uniqueness: 3-(4-Methoxyanilino)propane-1-sulfonic acid is unique due to the presence of the 4-methoxyaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

52962-51-3

Molekularformel

C10H15NO4S

Molekulargewicht

245.30 g/mol

IUPAC-Name

3-(4-methoxyanilino)propane-1-sulfonic acid

InChI

InChI=1S/C10H15NO4S/c1-15-10-5-3-9(4-6-10)11-7-2-8-16(12,13)14/h3-6,11H,2,7-8H2,1H3,(H,12,13,14)

InChI-Schlüssel

WSIJCHDEVXEUOV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.